Product packaging for Acetic acid morpholin-3-imine(Cat. No.:CAS No. 1096418-66-4)

Acetic acid morpholin-3-imine

Cat. No.: B2577303
CAS No.: 1096418-66-4
M. Wt: 160.173
InChI Key: HGIGOGUOLCSISA-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry forms a cornerstone of modern chemical science, with a vast number of pharmaceuticals, agrochemicals, and functional materials being based on cyclic structures containing atoms other than carbon. Acetic acid morpholin-3-imine is a member of this broad class of compounds. The morpholine (B109124) ring is a saturated six-membered heterocycle containing both an ether and a secondary amine functional group. jchemrev.comresearchgate.net The presence of the imine group at the 3-position and an acetic acid substituent introduces additional functionality, placing this molecule at the intersection of several key areas of synthetic and medicinal chemistry. The study of such multifaceted heterocyclic systems is crucial for the development of new chemical entities with tailored properties.

Significance of Imine and Morpholine Scaffolds in Synthetic and Medicinal Chemistry

The morpholine scaffold is widely recognized as a "privileged" structure in medicinal chemistry. nih.gov Its presence in a multitude of approved drugs is a testament to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The morpholine ring can engage in hydrogen bonding and act as a bioisosteric replacement for other functional groups, making it a valuable component in drug design. jchemrev.comresearchgate.net

Imines, characterized by a carbon-nitrogen double bond, are highly versatile intermediates in organic synthesis. They are key reactants in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Staudinger reaction for the synthesis of β-lactams. frontiersin.org The reactivity of the imine group allows for the construction of complex molecular frameworks, making it an essential tool for synthetic chemists. frontiersin.org The combination of the robust morpholine scaffold with the reactive imine functionality in this compound suggests a molecule with significant potential for both the synthesis of novel compounds and the exploration of new biological activities.

Overview of Research Trajectories for this compound Systems

Given the established importance of the morpholine and imine moieties, several research trajectories can be envisioned for this compound and related systems. A primary area of focus would be the exploration of its utility as a synthetic building block. The presence of the imine, amine, ether, and carboxylic acid functionalities offers multiple points for chemical modification, enabling the generation of diverse molecular libraries through strategies like diversity-oriented synthesis. frontiersin.org

In the realm of medicinal chemistry, research would likely be directed towards synthesizing derivatives of this compound and evaluating their biological activities. The morpholine core is associated with a wide range of therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net The exploration of how the specific substitution pattern of this compound influences these activities would be a key research question. Furthermore, the development of efficient, multicomponent reactions for the synthesis of such substituted morpholine derivatives is an ongoing area of interest in chemical research. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O3 B2577303 Acetic acid morpholin-3-imine CAS No. 1096418-66-4

Properties

IUPAC Name

acetic acid;3,6-dihydro-2H-1,4-oxazin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.C2H4O2/c5-4-3-7-2-1-6-4;1-2(3)4/h1-3H2,(H2,5,6);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIGOGUOLCSISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1COCC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096418-66-4
Record name acetic acid; morpholin-3-imine
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Mechanistic Investigations of Acetic Acid Morpholin 3 Imine Formation and Reactivity

Role of Acetic Acid as a Brønsted Acid Catalyst in Imine Formation Mechanisms

Acetic acid serves as an effective Brønsted acid catalyst in the formation of imines from primary amines and carbonyl compounds. mdpi.comoperachem.com Its role is multifaceted, primarily involving the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. operachem.comlibretexts.org In the context of morpholin-3-imine synthesis, acetic acid would facilitate the condensation reaction that leads to the cyclic imine structure.

The catalytic cycle of Brønsted acids like acetic acid involves stabilizing intermediates and promoting the crucial dehydration step. mdpi.com While strong acids can fully protonate the amine reactant, rendering it non-nucleophilic, weaker acids like acetic acid establish an equilibrium that allows for a sufficient concentration of both the protonated carbonyl and the free amine to be present, enabling the reaction to proceed efficiently. libretexts.org The reaction is often conducted at a pH of 4-6, a range where acetic acid acts as an effective catalyst. libretexts.org

The generally accepted mechanism for acid-catalyzed imine formation is the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) pathway. masterorganicchemistry.com This sequence of steps accurately describes the transformation of a carbonyl compound and a primary amine into an imine and water.

The steps for the formation of morpholin-3-imine via this pathway are as follows:

Protonation: Acetic acid protonates the carbonyl oxygen of a suitable precursor, enhancing its electrophilicity. libretexts.orgmasterorganicchemistry.com

Addition: The primary amine nitrogen attacks the activated carbonyl carbon, forming a C-N bond and leading to a tetrahedral intermediate. libretexts.org

Deprotonation: A base, which can be the acetate (B1210297) ion or another amine molecule, removes a proton from the now positively charged nitrogen, yielding a neutral intermediate known as a carbinolamine or hemiaminal. libretexts.orgmasterorganicchemistry.com

Protonation: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination: The lone pair of electrons on the nitrogen assists in the elimination of a water molecule, forming a carbon-nitrogen double bond and resulting in a protonated imine, known as an iminium ion. libretexts.orgmakingmolecules.com

Deprotonation: The final step involves the deprotonation of the iminium ion by a base to give the neutral imine product, morpholin-3-imine, and regenerate the acid catalyst. masterorganicchemistry.com

This entire process is reversible, and the removal of water can be used to drive the equilibrium towards the formation of the imine product. libretexts.orgyoutube.com

Computational studies, particularly Density Functional Theory (DFT), have provided significant insights into the transition states of acid-catalyzed imine formation. acs.org In the presence of acetic acid, the transition states for imine formation often exhibit a hexagonal, six-membered ring-like structure. acs.org This arrangement involves the acetic acid molecule simultaneously interacting with both the amine and carbonyl components.

In this concerted transition state, the acetic acid facilitates the proton transfer from the amine to the carbonyl oxygen while the C-N bond is being formed. acs.org This bifunctional role of acetic acid, acting as both a proton donor and acceptor (via its conjugate base), helps to lower the activation energy of the reaction. researchgate.net Studies have shown that such a catalyzed pathway is significantly more favorable than an uncatalyzed reaction or one involving direct proton transfer without a mediating catalyst molecule. researchgate.netscielo.br The rate-determining step in many acid-catalyzed imine formations is the dehydration of the carbinolamine intermediate. utoronto.ca

Reaction Kinetics and Thermodynamics of Acetic Acid Morpholin-3-Imine Synthesis

The kinetics of imine formation are highly dependent on the reaction pH. ucl.ac.uk As discussed, a weakly acidic medium is optimal. If the solution is too acidic, the amine nucleophile is fully protonated and the initial nucleophilic attack is slowed. If the solution is too basic, the carbonyl group is not sufficiently activated, and the dehydration step becomes the bottleneck. The concentration of the acetic acid catalyst also directly impacts the reaction rate. scielo.brresearchgate.net

Thermodynamically, imine formation is an equilibrium process. makingmolecules.com The synthesis of morpholin-3-imine would be governed by Le Chatelier's principle. To achieve a high yield of the imine, it is often necessary to remove the water that is formed as a byproduct. This can be accomplished through methods like azeotropic distillation using a Dean-Stark apparatus or by the addition of dehydrating agents such as molecular sieves. operachem.com

Below is a table summarizing the expected influence of various parameters on the synthesis of morpholin-3-imine.

ParameterEffect on Reaction RateEffect on EquilibriumRationale
Temperature IncreaseVariesIncreases kinetic energy of molecules, but can affect equilibrium position based on reaction enthalpy. researchgate.net
Catalyst Conc. IncreaseNo effectHigher catalyst concentration increases the rate of protonation steps. scielo.brresearchgate.net
pH Optimal at 4-6VariesBalances the need for a nucleophilic amine and an electrophilic carbonyl. ucl.ac.uk
Water Removal No direct effectShifts to productsDrives the reversible reaction forward to favor imine formation. operachem.comyoutube.com

Stereochemical Control in this compound Reactions

When the precursor to morpholin-3-imine contains stereocenters, or when a stereocenter is formed during the reaction, controlling the stereochemical outcome is crucial. For cyclic imines like morpholin-3-imine, the ring structure can impose conformational constraints that influence the approach of reactants and the stability of diastereomeric transition states.

The use of an achiral catalyst like acetic acid will not induce enantioselectivity in the formation of a chiral product from achiral starting materials. However, if the starting material is already chiral, acetic acid catalysis can still influence the diastereoselectivity of the reaction by affecting the energies of the different transition states leading to the possible diastereomeric products.

Achieving enantioselective synthesis of a chiral morpholin-3-imine derivative requires the use of a chiral controlling element. This can be a chiral auxiliary on the substrate, a chiral solvent, or, most commonly, a chiral catalyst. acs.orgnih.gov While acetic acid itself is achiral, it can be a component in a more complex catalytic system.

Several strategies could be envisioned for the enantioselective synthesis of 3-substituted morpholin-3-imines, drawing from established methods for related heterocyclic compounds:

Chiral Brønsted Acids: Replacing acetic acid with a chiral Brønsted acid, such as a derivative of phosphoric acid (e.g., TRIP), has proven highly effective in the enantioselective reduction of imines and other related reactions. nih.govacs.org The chiral acid can form a chiral ion pair with the iminium intermediate, effectively shielding one face of the molecule and directing the subsequent reaction step. unito.itru.nl

Organocatalysis: Chiral secondary amines can be used to form a chiral enamine or iminium ion intermediate, which then reacts enantioselectively. makingmolecules.comnih.gov This approach has been successfully used to synthesize C2-functionalized morpholines and piperazines. nih.gov

Biocatalysis: Imine reductases (IREDs) have emerged as powerful tools for the enantioselective reduction of prochiral imines to chiral amines. researchgate.netdigitellinc.com A potential route could involve the synthesis of a prochiral morpholin-3-imine precursor, followed by an enantioselective reduction step catalyzed by a suitable enzyme.

These advanced catalytic approaches provide pathways to access specific stereoisomers of morpholin-3-imine derivatives, which is often essential for applications in medicinal chemistry and materials science. nih.gov

Structural Elucidation and Advanced Characterization of Acetic Acid Morpholin 3 Imine

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to elucidating the molecular structure by probing the interactions of molecules with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy In the ¹H NMR spectrum of Acetic acid morpholin-3-imine, distinct signals are expected for the protons of the morpholine (B109124) ring and the acetic acid group. The protons on the carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring would appear as multiplets in the range of δ 3.0–4.0 ppm. asianpubs.org The methylene (B1212753) protons of the acetic acid group would likely appear as a singlet around δ 2.1 ppm, a characteristic chemical shift for such protons. sigmaaldrich.com The acidic proton of the carboxyl group is expected to show a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, which is exchangeable with D₂O. researchgate.net

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The imine carbon (C=N) is expected to resonate significantly downfield, typically in the δ 160-170 ppm range. libretexts.org The carbonyl carbon of the acetic acid group would also be found downfield, generally between δ 170-180 ppm. chemicalbook.comwisc.edu The carbons of the morpholine ring attached to oxygen and nitrogen would appear in the δ 40-70 ppm region. libretexts.org The methyl carbon of the acetate (B1210297) group is expected at approximately δ 20-25 ppm. chemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Supporting Evidence/Analogy
Carboxyl (OH )>10.0 (broad s)-Characteristic of carboxylic acids. researchgate.net
Carboxyl (C =O)-170-180Typical for carboxylic acid carbonyls. wisc.edu
Acetic Acid (-C H₂)~2.1 (s)20-25Based on acetic acid and its derivatives. sigmaaldrich.comchemicalbook.com
Imine (C =N)-160-170Characteristic of imine carbons. libretexts.org
Morpholine (-O-C H₂-)3.5-4.0 (m)65-70Based on various morpholine derivatives. bohrium.com
Morpholine (-N-C H₂-)3.0-3.5 (m)40-50Based on various morpholine derivatives. bohrium.com

Note: Predicted values are based on typical chemical shifts for the respective functional groups and may vary depending on solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

For this compound, several characteristic absorption bands are anticipated. A strong, sharp absorption between 1640-1690 cm⁻¹ would be indicative of the C=N (imine) stretching vibration. uc.edunih.gov The carboxylic acid group would present two key signals: a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1700-1730 cm⁻¹. uobaghdad.edu.iq The morpholine moiety would be identified by C-O-C stretching vibrations, typically found in the 1000-1300 cm⁻¹ region. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Carboxylic AcidC=O stretch1700-1730Strong
ImineC=N stretch1640-1690Medium-Strong
Alkane C-HC-H stretch2850-3000Medium
Ether (Morpholine)C-O-C stretch1000-1300Strong

Source: Data compiled from characteristic infrared group frequencies. uc.edunih.govuobaghdad.edu.iqresearchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Common fragmentation patterns would likely involve cleavages at the bonds adjacent to the functional groups. Alpha-cleavage next to the amine functionality in the morpholine ring is a common pathway for such heterocyclic systems. libretexts.org Additionally, fragmentation of the acetic acid group could result in a prominent peak corresponding to the loss of a COOH group (M-45) or an OH group (M-17). libretexts.orgmiamioh.edu

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value Proposed Fragment Identity Fragmentation Pathway
M⁺Molecular IonIntact molecule
M-17[M-OH]⁺Loss of hydroxyl radical from carboxylic acid
M-45[M-COOH]⁺Loss of carboxyl group
M-59[M-CH₂COOH]⁺Loss of acetic acid moiety
VariesMorpholine ring fragmentsAlpha-cleavage and ring opening

Note: M⁺ represents the mass of the molecular ion. The fragmentation pattern is predictive and based on established fragmentation rules for amines and carboxylic acids. libretexts.orgmiamioh.edu

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound, namely the imine (C=N) and carbonyl (C=O) groups, are expected to exhibit characteristic absorptions.

The C=N group of the imine typically undergoes a π→π* transition at shorter wavelengths (around 200-250 nm) and a weaker, symmetry-forbidden n→π* transition at longer wavelengths (around 300-350 nm). nih.govresearchgate.net Similarly, the carbonyl group of the carboxylic acid will show a π→π* transition and a weak n→π* transition, which may overlap with the absorptions from the imine group. researchgate.netnist.gov The exact absorption maxima (λ_max) can be influenced by the solvent polarity.

Interactive Data Table: Expected UV-Visible Absorption Maxima (λ_max)

Chromophore Electronic Transition Predicted λ_max (nm)
Imine (C=N)π→π~200-250
Imine (C=N)n→π~300-350
Carbonyl (C=O)n→π*~270-300

Source: Predicted values are based on typical electronic transitions for imine and carbonyl chromophores. nih.govresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies of Acetic Acid Morpholin 3 Imine Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

A comprehensive search of scientific literature yielded no specific Density Functional Theory (DFT) studies conducted on Acetic acid morpholin-3-imine. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a novel compound like this compound, such calculations would typically be employed to determine its most stable three-dimensional geometry (geometry optimization), as well as to calculate a variety of its electronic properties, including orbital energies, electron density distribution, and vibrational frequencies.

Studies on other morpholine-containing molecules have utilized DFT to understand their structural and electronic characteristics. For instance, DFT has been applied to benzoyl thiourea (B124793) derivatives linked to morpholine (B109124) to correlate quantum chemical parameters with antifungal activity. benthamdirect.comdntb.gov.uascispace.com Similarly, DFT calculations have been performed on 1,2,4-triazole (B32235) derivatives bearing a morpholine ring to optimize their geometry and determine spectroscopic parameters. cdnsciencepub.com However, these findings are specific to the studied derivatives and cannot be extrapolated to this compound.

No specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound has been reported. This type of analysis, derived from DFT calculations, is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important parameter used to predict molecular reactivity and stability. benthamdirect.comscispace.com

Molecular Docking Simulations for Ligand-Target Interactions

There are no published molecular docking studies featuring this compound as a ligand. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to simulate the interaction between a small molecule ligand and a protein target. Such a study would provide insights into the potential biological targets of this compound and the nature of its interactions at the molecular level.

The morpholine nucleus is a common scaffold in medicinal chemistry, and numerous docking studies have been performed on its derivatives. For example, morpholine-acetamide derivatives have been docked against carbonic anhydrase and hypoxia-inducible factor-1α (HIF-1α) to explore their potential as anti-tumor agents. nih.gov Other studies have investigated morpholine derivatives as inhibitors of SARS-CoV-2 main protease, gyanvihar.org acetylcholinesterase, researchgate.net and mTOR. nih.gov

In the absence of docking studies for this compound, there is no data on its binding affinities or the stability of any potential ligand-target complexes. Binding affinity, often expressed as an IC50, Ki, or docking score, quantifies the strength of the interaction between a ligand and its target. This is a critical parameter in drug discovery for assessing the potency of a compound. nih.govgyanvihar.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Dynamics

No molecular dynamics (MD) simulation studies for this compound, either in isolation or in a complex with a protein, are available in the current scientific literature. MD simulations provide detailed information on the time-dependent behavior of molecular systems, including conformational changes of a ligand and the dynamics of a protein-ligand complex. These simulations are used to assess the stability of binding poses predicted by molecular docking and to understand the dynamic nature of the interactions. nih.govtandfonline.com

For other morpholine-containing compounds, MD simulations have been used to validate docking results and confirm the stability of protein-ligand interactions over time, as seen in studies of potential mTOR inhibitors. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models for this compound have not been developed. SAR analysis relates the chemical structure of a molecule to its biological activity, providing qualitative insights for designing more potent analogs. e3s-conferences.orge3s-conferences.org QSAR establishes a mathematical relationship between the chemical structures and biological activities of a set of compounds. pensoft.netacs.orgiosrjournals.org To perform such studies, a series of related compounds with measured biological activity is required, which is not available for this compound.

QSAR studies have been successfully applied to other classes of morpholine derivatives, such as thiazole-morpholine compounds, to identify key molecular descriptors that influence their antioxidant activity. pensoft.net

Cheminformatics and Molecular Diversity Analysis of Morpholine Peptidomimetics

While no specific cheminformatics analysis has been performed on this compound, broader studies have explored the molecular diversity of libraries containing morpholine peptidomimetics. nih.gove3s-conferences.org Peptidomimetics are compounds that mimic the structure and function of peptides. The morpholine scaffold is valuable in this context as it can be used to create structurally diverse, sp³-rich molecules that explore new areas of chemical space. nih.gove3s-conferences.org

One such study reported on the diversity-oriented synthesis and subsequent cheminformatics analysis of 186 morpholine peptidomimetics. nih.govresearchgate.net This type of analysis uses computational methods to characterize the physicochemical properties, structural complexity, and diversity of a compound library. gyanvihar.org These studies are crucial for building high-quality small-molecule collections used in screening for new drug candidates, particularly for challenging targets like protein-protein interactions. nih.gove3s-conferences.orgresearchgate.net

Interactive Table: Key Concepts in Computational Chemistry

TermDescriptionRelevance to Compound Analysis
Density Functional Theory (DFT) A computational quantum mechanical modelling method to investigate the electronic structure of many-body systems.Used to calculate optimized geometry, electronic properties, and vibrational frequencies.
HOMO-LUMO Analysis Analysis of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.The energy gap helps predict a molecule's chemical reactivity and kinetic stability.
Molecular Docking A method which predicts the preferred orientation of one molecule to a second when bound to each other.Used to predict the binding mode and affinity of a ligand to a biological target.
Molecular Dynamics (MD) A computer simulation method for analyzing the physical movements of atoms and molecules.Assesses the stability of ligand-protein complexes and analyzes conformational changes over time.
QSAR/SAR (Quantitative) Structure-Activity Relationship; relates chemical structure to biological or chemical activity.Used to design compounds with improved potency and to predict the activity of new molecules.
Cheminformatics The use of computational and informational techniques to a range of problems in the field of chemistry.Analyzes the diversity and properties of chemical libraries to guide synthesis and screening efforts.

Chemical Reactivity and Transformations of Acetic Acid Morpholin 3 Imine

Reductive Amination Pathways of Imine Moiety

The imine functionality within the Acetic acid morpholin-3-imine structure is susceptible to reduction, providing a pathway to saturated morpholine (B109124) derivatives. This transformation, known as reductive amination, converts the C=N double bond into a C-N single bond, effectively transforming the imine into a secondary amine. The process involves the initial formation of the imine, which is then reduced in situ or in a separate step.

Reductive amination is a versatile and widely used method for amine synthesis due to its efficiency and the stability of the resulting amine products. The reaction can be carried out using various reducing agents, ranging from chemical hydrides to catalytic hydrogenation methods. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). Sodium cyanoborohydride is particularly useful as it is selective for the protonated imine (iminium ion) over the carbonyl precursors, which can prevent side reactions if the imine is generated in situ from an aldehyde or ketone. This selectivity allows for one-pot reactions where the carbonyl compound, amine, and reducing agent are combined. libretexts.orguniba.it

Reaction Scheme: Reductive Amination of a Cyclic Imine

R¹R²C=NR³ + [H] → R¹R²CH-NHR³

Biocatalytic methods employing enzymes such as imine reductases (IREDs) have emerged as a green alternative for the asymmetric reduction of imines. nih.gov IREDs have shown high activity and stereoselectivity for the reduction of cyclic imines, which are generally stable in aqueous solutions. nih.gov These enzymes utilize a cofactor, typically NAD(P)H, as the hydride source and can be engineered to produce chiral amines with high enantiomeric excess, a significant advantage for pharmaceutical synthesis. nih.govuobaghdad.edu.iq

The choice of the reductive pathway can influence the yield and stereochemical outcome of the final substituted morpholine-3-acetic acid derivative.

Reducing Agent/MethodReaction TypeKey Features
Sodium Borohydride (NaBH₄)Chemical ReductionCommon, inexpensive hydride reagent.
Sodium Cyanoborohydride (NaBH₃CN)Chemical ReductionSelectively reduces iminium ions in the presence of carbonyls; useful for one-pot reactions. uniba.it
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)Catalytic ReductionWidely used in industry; can be performed under mild conditions. libretexts.org
Imine Reductases (IREDs)Biocatalytic ReductionHigh stereoselectivity for producing chiral amines; operates in aqueous media. nih.govnih.gov

Hydrolysis of Imine Bonds under Acidic Conditions

The imine bond in this compound is susceptible to hydrolysis, a reaction that cleaves the C=N double bond to regenerate the parent carbonyl compound and the primary amine. This reaction is reversible and is typically catalyzed by acid. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com The equilibrium can be driven towards the hydrolysis products by using a large excess of water. organic-chemistry.org

The mechanism for the acid-catalyzed hydrolysis of an imine is the microscopic reverse of its formation. organic-chemistry.org The process begins with the protonation of the imine nitrogen by an acid (H₃O⁺), which forms a highly electrophilic iminium ion. organic-chemistry.orglibretexts.org This activation step makes the imine carbon more susceptible to nucleophilic attack. Subsequently, a water molecule acts as a nucleophile and attacks the iminium carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.orgnih.gov

Following the formation of the carbinolamine, a series of proton transfers occurs. A proton is transferred from the oxygen atom to the nitrogen atom, a process that may occur intermolecularly. masterorganicchemistry.comorganic-chemistry.org This step converts the amino group into a better leaving group (an ammonium (B1175870) ion). The lone pair of electrons on the oxygen atom then assists in the elimination of the amine, reforming a C=O double bond and generating a protonated carbonyl group (an oxonium ion). The final step involves the deprotonation of the oxonium ion by a water molecule to yield the neutral carbonyl compound and regenerate the acid catalyst. organic-chemistry.orglibretexts.org

The rate of imine hydrolysis is highly dependent on the pH of the solution. The reaction rate is generally maximal in weakly acidic conditions, typically around pH 4-5. libretexts.orgorganicchemistrytutor.comlibretexts.org At very low pH, most of the amine reactant exists in its protonated, non-nucleophilic ammonium form, which inhibits the reverse reaction (imine formation) but also means the concentration of the free imine available for protonation and subsequent hydrolysis is lower. libretexts.orgorganicchemistrytutor.com At high pH (basic or neutral conditions), there is an insufficient concentration of acid to effectively protonate the imine nitrogen, making the initial activation step slow. libretexts.orgorganicchemistrytutor.com Under these conditions, the rate-determining step is often the attack of water on the neutral imine. libretexts.org

Cycloaddition Reactions Involving the Imine Functionality

The imine functionality of this compound can participate in various cycloaddition reactions, serving as a key component in the synthesis of complex heterocyclic structures. Imines can act as azadienes or dienophiles, depending on the reaction partner, leading to a range of cyclic products. These reactions are valuable for creating new carbon-carbon and carbon-nitrogen bonds in a single step.

One of the most significant cycloaddition reactions involving imines is the [3+2] cycloaddition with azomethine imines, which are 1,3-dipoles. youtube.com This reaction provides a direct route to dinitrogenated heterocycles like pyrazolidines. Cyclic azomethine imines are particularly well-studied dipoles in these transformations. youtube.com Another important class is the [4+2] cycloaddition, or aza-Diels-Alder reaction, where the imine can act as either the diene or the dienophile. When reacting with cyclic enol ethers, imines formed in situ can undergo Fe(III)-catalyzed [4+2] cycloadditions to yield fused quinoline (B57606) systems. researchgate.net

A prominent example of a cycloaddition involving an imine is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition that produces β-lactams. nih.govunizin.org This reaction is of great importance in synthetic chemistry, particularly for the synthesis of β-lactam antibiotics. nih.gov The reaction involves the direct combination of a ketene (B1206846) (R₂C=C=O) with an imine through a non-photochemical pathway. nih.gov

The mechanism of the Staudinger cycloaddition is generally considered to be a two-step process. unizin.org It is initiated by the nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. unizin.orgresearchgate.net This attack forms a zwitterionic intermediate. The subsequent step involves the conrotatory ring closure of this intermediate to form the four-membered β-lactam ring. unizin.org

The stereochemical outcome of the Staudinger synthesis can be complex and is influenced by several factors, including the geometry of the imine and the electronic properties of the substituents on both the ketene and the imine. As a general rule, (E)-imines tend to form cis-β-lactams, while (Z)-imines typically yield trans-β-lactams. unizin.org Furthermore, ketenes with electron-donating substituents often favor the formation of cis products, whereas those with electron-withdrawing groups tend to produce trans products. nih.gov The development of catalytic, asymmetric versions of the Staudinger reaction, using chiral catalysts, has allowed for the synthesis of enantiomerically enriched β-lactams from achiral imines and ketenes. nih.govresearchgate.net

Reaction TypeReactantsProductSignificance
[3+2] CycloadditionImine + Azomethine IminePyrazolidine derivativeSynthesis of dinitrogenated heterocycles. youtube.com
[4+2] Cycloaddition (Aza-Diels-Alder)Imine + Diene/DienophileTetrahydroquinoline derivativeAccess to fused heterocyclic systems. researchgate.net
[2+2] Cycloaddition (Staudinger)Imine + Keteneβ-LactamCore structure of important antibiotics. nih.gov

Nucleophilic Additions to this compound Derivatives

The electrophilic carbon atom of the imine double bond in this compound is a prime target for nucleophilic attack. This reactivity allows for the introduction of a wide variety of substituents at the α-position relative to the ring nitrogen, providing a powerful method for C-C bond formation. While imines are generally less electrophilic than their corresponding aldehydes or ketones, their reactivity can be significantly enhanced by acid catalysis, which generates a more reactive iminium cation.

A broad range of nucleophiles can be added to imines, with organometallic reagents being particularly common. Organolithium and Grignard reagents are potent nucleophiles capable of adding to the C=N bond to form new carbon-carbon bonds. nih.govelsevierpure.comwikipedia.org However, these reactions can sometimes be complicated by side reactions such as reduction or enolization. The use of organocerium reagents, prepared from organolithium or Grignard reagents and cerium(III) chloride, has been shown to cleanly add to morpholine amides to produce ketones, showcasing their utility in overcoming some of these limitations. nih.govunizin.org

Research has demonstrated that even highly polar organometallic compounds can add efficiently and chemoselectively to non-activated imines in an aqueous medium ("on-water"), which challenges the traditional requirement for strictly anhydrous conditions. nih.gov This method has been successful for a range of substrates, including enolizable cyclic imines, providing the corresponding amine products in high yields. nih.gov

The addition of other carbon nucleophiles, such as masked acyl cyanides, has also been developed for the enantioselective synthesis of α-amino acid derivatives from imines. [24 from initial search] These reactions are often catalyzed by chiral organocatalysts, such as cinchona alkaloids, to afford products with high enantioselectivity. [24 from initial search]

Nucleophile TypeReagent ExampleProduct TypeKey Features
Organolithiumn-Butyllithium (n-BuLi)α-Substituted AmineHighly reactive; may require anhydrous conditions. nih.gov
Grignard ReagentPhenylmagnesium Bromide (PhMgBr)α-Substituted AmineCommon organometallic nucleophile. wikipedia.org
Organocerium ReagentR-CeCl₂Ketone (from amide)High chemoselectivity, reduces side reactions. nih.govunizin.org
Masked Acyl CyanideMAC Reagentsα-Amino Acid DerivativeEnables enantioselective synthesis with chiral catalysts. [24 from initial search]

Electrophilic Aromatic Substitution on Substituted Phenyl Rings

When the this compound structure includes an N-phenyl substituent, the aromatic ring can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.orgnih.govmasterorganicchemistry.com The outcome of these reactions—both the rate and the position of substitution (regioselectivity)—is dictated by the electronic properties of the morpholine-containing substituent attached to the ring. libretexts.orgorganic-chemistry.org

Substituents on an aromatic ring are classified as either activating or deactivating, and as ortho-, para- or meta-directors. libretexts.orgresearchgate.net The morpholino group, like other amino groups, is generally considered an activating, ortho-, para-director. organic-chemistry.org The nitrogen atom's lone pair of electrons can be donated into the aromatic π-system through resonance, increasing the electron density of the ring, particularly at the ortho and para positions. organic-chemistry.orgresearchgate.net This enhanced nucleophilicity makes the ring more reactive towards electrophiles compared to benzene (B151609) and directs the incoming electrophile to these positions. organic-chemistry.org

However, the conditions under which EAS reactions are performed are crucial. Many of these reactions, such as nitration with a mixture of nitric and sulfuric acids, are conducted under strongly acidic conditions. researchgate.net In such an environment, the basic nitrogen atom of the morpholine ring will be protonated, forming an ammonium cation (-NHR₂⁺). This protonated group is strongly electron-withdrawing due to the positive charge and acts as a deactivating, meta-directing group. organic-chemistry.orglibretexts.org The positive charge withdraws electron density from the ring through an inductive effect, making it less reactive than benzene and directing substitution to the meta position, which is least destabilized. libretexts.org

This dual nature has been demonstrated in studies on analogous systems like N-substituted tetrahydroquinolines. researchgate.net Nitration of N-acetyl-1,2,3,4-tetrahydroquinoline, where the nitrogen's lone pair is delocalized by the acetyl group and less available for protonation or donation, results primarily in ortho- and para-substitution. In contrast, nitration of the unprotected tetrahydroquinoline under acidic conditions leads to substitution at the meta-position relative to the protonated nitrogen. researchgate.net Therefore, the regiochemical outcome of electrophilic aromatic substitution on N-phenyl-substituted this compound derivatives can be controlled by either protecting the morpholine nitrogen or by carefully selecting the reaction conditions to manage its protonation state.

Advanced Applications in Organic Synthesis Utilizing Acetic Acid Morpholin 3 Imine As Building Blocks

Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of the imine and acetic acid groups in "Acetic acid morpholin-3-imine" makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. These scaffolds are of particular importance in medicinal chemistry due to their presence in numerous biologically active molecules.

β-Lactams, characterized by the four-membered azetidin-2-one (B1220530) ring, are a cornerstone of antibiotic therapy. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a prominent method for constructing this ring system. nih.govrasayanjournal.co.in While direct studies employing "this compound" are not extensively documented, its structural components are amenable to this classic reaction. The acetic acid moiety can be converted into a ketene precursor, which can then undergo an intramolecular or intermolecular cycloaddition with the imine functionality.

The synthesis of novel β-lactams bearing a morpholine (B109124) ring has been reported, highlighting the significance of this heterocycle in modulating biological activity. nih.govresearchgate.netresearchgate.net For instance, new β-lactams have been synthesized by the acylation of amino β-lactams with morpholine-4-carbonyl chloride. nih.gov These studies underscore the potential of incorporating the morpholine unit from "this compound" into new β-lactam structures. The general approach involves the reaction of an imine with an acetic acid derivative in the presence of a suitable activating agent, such as p-toluenesulfonyl chloride, and a base like triethylamine. nih.gov The resulting spirocyclic or monocyclic β-lactams could exhibit novel pharmacological profiles.

Table 1: Key Research Findings on β-Lactam Synthesis

Reaction Type Reactants Key Features Reference
Staudinger CycloadditionImine and Ketene (from acetic acid derivative)Formation of the β-lactam ring. nih.govrasayanjournal.co.in
AcylationAmino β-lactam and Morpholine-4-carbonyl chlorideIncorporation of the morpholine moiety. nih.gov

Thiazolidinones are another class of heterocyclic compounds with a broad spectrum of biological activities. researchgate.net The most common synthetic route to 4-thiazolidinones involves the condensation of an imine with a compound containing a mercaptoacetic acid moiety. eurjchem.comnih.gov Given the imine functionality present in "this compound," it can readily serve as the imine component in this reaction.

The synthesis of thiazolidinone-based hybrids often involves multicomponent reactions, which are highly efficient in generating molecular diversity. nih.gov For example, a one-pot, three-component reaction of an amine, an aldehyde (to form an imine in situ), and thioglycolic acid is a common strategy. nih.gov "this compound" could be directly employed in a two-component reaction with a mercaptoacetic acid derivative to yield morpholine-functionalized thiazolidinones. The presence of the morpholine ring is a desirable feature in many pharmacologically active thiazolidinones. eurjchem.com

Table 2: General Synthesis of Thiazolidinone Hybrids

Reactants Product Significance Reference
Imine and Mercaptoacetic acid derivative4-ThiazolidinoneCore structure of many bioactive compounds. eurjchem.comnih.gov
Morpholine-containing imine and Thioglycolic acidMorpholine-functionalized thiazolidinonePotential for novel pharmacological properties. eurjchem.com

Imidazolium (B1220033) salts are a significant class of ionic liquids and have found applications as catalysts and in materials science. researchgate.netnih.gov The synthesis of imidazole (B134444) and imidazolium derivatives often proceeds through multicomponent reactions. ijprajournal.com While direct synthesis from "this compound" is not explicitly detailed in the literature, its amine and carbonyl-like (from the imine) functionalities suggest its potential as a precursor.

For instance, the Radziszewski synthesis and its modifications can be used to prepare imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. researchgate.netnih.gov The imine part of "this compound" could potentially react with other components to form the imidazole ring. Furthermore, N-substituted morpholine derivatives have been used to synthesize benzimidazolium salts, which have shown potential as α-glucosidase inhibitors. mdpi.com This indicates the value of the morpholine moiety in the design of biologically active imidazolium compounds.

Ligand Design in Coordination Chemistry

The presence of nitrogen and oxygen atoms in the morpholine ring, along with the imine nitrogen and the carboxylate group from the acetic acid moiety, makes "this compound" an excellent candidate for ligand design in coordination chemistry.

The multiple donor sites in "this compound" allow it to act as a multidentate ligand, forming stable chelate complexes with a variety of metal ions. tandfonline.comtandfonline.comresearchgate.net The coordination of metal ions by morpholine-containing Schiff base ligands has been studied, revealing that the coordination mode can be flexible, involving the imine nitrogen, the phenolate (B1203915) oxygen (in salicylaldimine derivatives), and in some cases, the morpholine nitrogen. tandfonline.comtandfonline.comresearchgate.net

The acetic acid group in "this compound" provides an additional coordination site through its carboxylate oxygen atoms. This would enhance the chelation ability of the ligand, leading to the formation of highly stable metal complexes. The study of such complexes is crucial for understanding their potential applications in areas such as catalysis, materials science, and bioinorganic chemistry. For example, metal complexes of morpholine-derived Schiff bases have been investigated for their anticancer properties. researchgate.net The chelation of metal ions like zinc(II) with ligands containing carboxylic acid groups has also been shown to be important for their antimicrobial activity. bohrium.com

Table 3: Potential Coordination Sites of this compound

Functional Group Donor Atom Potential Role in Chelation
MorpholineNitrogen, OxygenCan participate in coordination, influencing the geometry of the complex.
ImineNitrogenA primary coordination site in Schiff base ligands.
Acetic AcidOxygen (carboxylate)Enhances chelation and stability of the metal complex.

Dynamic Covalent Chemistry (DCC) Applications

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create dynamic combinatorial libraries, which can adapt their composition in response to external stimuli. rsc.orgcsic.esmit.edu The reversible nature of the imine bond makes it a cornerstone of DCC. rsc.orgcsic.esmit.edu

"this compound" is an ideal candidate for DCC applications due to its inherent imine functionality. The formation and hydrolysis of the imine bond can be controlled by pH, allowing for the assembly and disassembly of larger supramolecular structures. This property can be exploited in the development of responsive materials, drug delivery systems, and self-healing polymers.

The morpholine group can also play a role in the properties of the resulting dynamic systems. For example, morpholine-functionalized polymers have been used to create vesicles that can undergo morphological transitions in response to changes in pH, driven by dynamic covalent chemistry. acs.org This highlights the potential of incorporating "this compound" into complex, responsive systems. The reversible nature of the imine bond in this molecule could be harnessed to create adaptive materials that respond to specific chemical or physical cues. researchgate.net

System Screening and Asymmetric Synthesis

Detailed research findings and data tables regarding the use of this compound in system screening and asymmetric synthesis are not available in the current body of scientific literature.

Biological Activity and Medicinal Chemistry of Acetic Acid Morpholin 3 Imine Derivatives in Vitro Studies

In Vitro Biological Activity Assessments (General Categories)

The inherent physicochemical properties of the morpholine (B109124) ring contribute to its frequent use as a pharmacophore in drug design. Its derivatives have been synthesized and tested against numerous biological targets, demonstrating a broad spectrum of potential therapeutic applications. These activities are often assessed using a panel of standardized in vitro assays.

Anticancer Activity against Specific Cell Lines (e.g., A549, MCF-7, MDA-MB-231)

The cytotoxic potential of morpholine-containing compounds has been evaluated against several human cancer cell lines. Research has shown that specific structural modifications to the morpholine scaffold can lead to potent and selective anticancer agents.

For instance, certain isatin-chalcone hybrids incorporating a morpholine moiety have demonstrated significant growth inhibition against breast cancer cell lines. One such derivative, bearing a chloro substituent on the isatin (B1672199) ring and dimethoxy groups on the chalcone's phenyl ring, was particularly effective against MDA-MB-231, MDA-MB468, and MCF-7 cells, with GI₅₀ values of 8.54, 4.76, and 3.59 μM, respectively. mdpi.com Similarly, a series of 3-cyano-2-substituted pyridines featuring a benzohydrazide (B10538) group showed promising activity against the MCF-7 breast cancer cell line, with one compound exhibiting an IC₅₀ value of 2.04 µM. semanticscholar.org Other studies have identified isatin-based hybrids that are seven-fold more active than the reference drug doxorubicin (B1662922) against MCF-7 cells. mdpi.com The introduction of an alkyl substitution at the 3rd position of the morpholine ring has also been found to increase anticancer activity. sci-hub.se

These studies highlight the morpholine ring as a key component in designing novel compounds with antiproliferative properties against lung (A549) and breast (MCF-7, MDA-MB-231) cancer cells. mdpi.comsci-hub.senih.gov

Table 1: In Vitro Anticancer Activity of Selected Morpholine Derivatives

Compound Class Cell Line Activity Metric Result
Isatin-Chalcone Hybrid MDA-MB-231 GI₅₀ 8.54 µM
Isatin-Chalcone Hybrid MCF-7 GI₅₀ 3.59 µM
Isatin-Chalcone Hybrid A549 IC₅₀ 1.87 µM
3-Cyano-2-Substituted Pyridine MCF-7 IC₅₀ 2.04 µM

Antimicrobial Activity (Antibacterial and Antifungal)

Morpholine derivatives have demonstrated significant potential as antimicrobial agents. rdd.edu.iqresearchgate.net The fusion of the morpholine ring with other heterocyclic systems, such as benzimidazoles and Schiff bases, has been explored to enhance activity against a range of bacterial and fungal pathogens. openmedicinalchemistryjournal.com

In vitro screening using methods like the disc diffusion method has confirmed the antibacterial and antifungal properties of newly synthesized morpholine derivatives. rdd.edu.iq For example, a series of 1,3,4-oxadiazoline derivatives were synthesized and showed interesting antibacterial and antifungal activity, comparable to commonly used antimicrobial agents. nih.gov Studies on isopimarane (B1252804) diterpenes also revealed that certain compounds possess moderate to promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). csic.es Computational studies often accompany these experimental findings, confirming favorable binding interactions and supporting the drug-likeness of these compounds. openmedicinalchemistryjournal.com

Table 2: In Vitro Antimicrobial Activity of Morpholine Derivatives

Derivative Class Target Organism Type Method Finding
Morpholine-Benzimidazole-Schiff Base Hybrids Bacteria, Fungi Not Specified Potent inhibition of pathogens. openmedicinalchemistryjournal.com
2-(morpholin-4-yl)acetohydrazide Derivatives Bacteria, Fungi Disc Diffusion Promising antibacterial and antifungal activity. rdd.edu.iq
1,3,4-Oxadiazoline Derivatives Bacteria, Fungi Not Specified Activity comparable to common antimicrobial agents. nih.gov

Anti-inflammatory Activity

The anti-inflammatory properties of acetic acid morpholin-3-imine derivatives are well-documented. researchgate.netresearchgate.net A primary mechanism for this activity is the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory pathway. researchgate.netnih.gov

Novel monocyclic β-lactam derivatives featuring a morpholine ring substituent have been synthesized and evaluated for their ability to inhibit human iNOS. researchgate.netnih.gov Several of these compounds showed significantly higher anti-inflammatory activity compared to the standard reference drug, dexamethasone (B1670325). nih.gov For instance, one derivative exhibited an anti-inflammatory ratio of 99, compared to 32 for dexamethasone. nih.gov Similarly, new imidazolyl acetic acid derivatives have been synthesized and evaluated in carrageenan-induced rat paw edema models, with several compounds showing maximum anti-inflammatory effects. nih.gov These findings suggest that morpholine-containing structures can serve as potent inhibitors of inflammatory mediators. researchgate.netmdpi.com

Table 3: In Vitro Anti-inflammatory Activity of Morpholine Derivatives

Compound Class Target/Model Key Finding
Morpholine-Capped β-Lactams iNOS Inhibition Higher activity than dexamethasone standard. nih.gov
Imidazolyl Acetic Acid Derivatives Carrageenan-induced Edema Exhibited maximum anti-inflammatory activity. nih.gov
4-Aryl-3-(morpholin-4-yl)-2-arylimino-2,3-dihydrothiazoles Carrageenan-induced Edema Demonstrated anti-inflammatory effect. researchgate.net

Enzyme Inhibition Studies (e.g., mTOR, 14α-demethylase, AChE, BChE, iNOS)

The structural characteristics of the morpholine ring enable its derivatives to act as inhibitors for a variety of enzymes critical to different pathological processes.

mTOR: Imidazole-pyridine substituted morpholine derivatives have been designed and synthesized, showing good binding affinity with the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase involved in cell growth and proliferation. sci-hub.se

14α-demethylase: This enzyme is a key target for antifungal agents. Coumarin derivatives, a scaffold often combined with morpholine, have shown a high affinity toward the active site of cytochrome P450 lanosterol (B1674476) 14α-demethylase. mdpi.com

AChE & BChE: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are primary targets in the management of Alzheimer's disease. researchgate.netnih.gov Novel N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazole (B1194373) motif, which can be linked to morpholine, were identified as highly potent inhibitors of both AChE and hCA enzymes, with Kᵢ values in the nanomolar range. nih.gov

iNOS: As mentioned previously, morpholine-capped β-lactam derivatives are effective inhibitors of inducible nitric oxide synthase (iNOS), correlating with their anti-inflammatory activity. researchgate.netnih.gov

Table 4: Enzyme Inhibition by Morpholine-Containing Derivatives

Enzyme Target Derivative Class Activity
mTOR Imidazole-pyridine substituted morpholines Good binding affinity. sci-hub.se
14α-demethylase Coumarin derivatives High affinity in molecular docking studies. mdpi.com
Acetylcholinesterase (AChE) N-substituted sulfonyl amides Potent inhibition (Kᵢ range: 23.11–52.49 nM). nih.gov
Butyrylcholinesterase (BChE) Pyrazole derivatives Promising inhibitory activity. researchgate.net

Pharmacophore Analysis and Medicinal Chemistry Significance

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The morpholine ring is considered a "privileged structure" in medicinal chemistry because its scaffold can be modified to interact with a wide range of biological targets. researchgate.netnih.gov

Pharmacophore modeling helps identify the crucial structural attributes for a compound's biological activity, such as hydrogen bond acceptors and donors, hydrophobic groups, and aromatic rings. nih.gov The morpholine moiety possesses features, like its oxygen and nitrogen atoms, that can act as hydrogen bond acceptors, facilitating strong interactions with enzyme active sites or receptors. sci-hub.senih.gov

Role of Morpholine Ring in Biological Activity and Pharmacokinetic/Pharmacodynamic Modulation

The morpholine ring plays a multifaceted role in conferring and modulating biological activity. Its inclusion in a molecule is a strategic choice in drug design for several reasons. nih.gov

From a medicinal chemistry perspective, the morpholine ring is a versatile and synthetically accessible building block. nih.gov Its presence can favorably influence a compound's physicochemical properties. For example, it can improve aqueous solubility and modulate lipophilicity, which are critical for good pharmacokinetic profiles. researchgate.net The ring's inherent conformational restriction can also enhance selectivity towards a specific biological target. sci-hub.se

The pharmacological activity of various natural products containing the morpholine ring has inspired chemists to incorporate it into synthetic compounds. sci-hub.se Structure-activity relationship (SAR) studies have consistently shown that the morpholine moiety is often an indispensable component of the pharmacophore, directly contributing to the molecule's potency and efficacy. sci-hub.senih.gov For instance, SAR studies have revealed that substitutions on the morpholine ring, such as adding an aromatic ring with a halogen group, can increase inhibitory activity against certain cancer cell lines. sci-hub.se This demonstrates that the morpholine ring not only acts as a foundational scaffold but also provides a platform for chemical modifications to fine-tune biological activity and optimize drug-like properties. nih.gov

Molecular Mechanism of Action in Biological Systems (In Vitro)

The in vitro biological activities of derivatives related to this compound have been a subject of interest in medicinal chemistry, with studies exploring their potential as therapeutic agents. Research has focused on elucidating the molecular mechanisms through which these compounds exert their effects on biological systems. Key mechanisms that have been investigated in vitro include the induction of apoptosis, disruption of membrane integrity, and the inhibition of nucleic acid and protein synthesis.

Induction of Apoptosis (In Vitro)

Several studies have demonstrated the apoptosis-inducing capabilities of various morpholine and imine derivatives in cancer cell lines. For instance, novel morpholinopyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their potential as dual PI3K/mTOR inhibitors and apoptosis inducers. nih.gov Compounds 12b and 12d from this series were shown to promote apoptosis in the cytotoxic leukemia SR cell line, as determined by Annexin-V and propidium (B1200493) iodide (PI) double labeling. nih.gov These compounds also induced a G2/M cell cycle arrest in the same cell line. nih.gov

In a separate study, imine derivatives of cucurbitacin IIa were synthesized and assessed for their apoptosis-inducing effects in human cancer cells. rsc.org While the specific structures are distinct from this compound, this research highlights the potential of the imine functional group to be a part of molecules that trigger programmed cell death. The study found that the toxicity of these imine derivatives towards normal cells was significantly reduced while maintaining their cancer cell inhibition activity, suggesting improved selectivity. rsc.org

Furthermore, the investigation of xanthone (B1684191) derivatives has shown that their anticancer activity can be mediated through the activation of caspase proteins, which are key executioners of apoptosis. mdpi.com While not directly morpholine-imine compounds, this provides a broader context for how related chemical scaffolds can initiate apoptosis.

The following table summarizes the in vitro apoptosis-inducing activity of selected morpholine and imine derivatives.

Compound/Derivative ClassCell LineObserved EffectReference
Morpholinopyrimidine-5-carbonitriles (12b , 12d )Leukemia SRPromotion of apoptosis, G2/M cell cycle arrest nih.gov
Imines of Cucurbitacin IIaHuman cancer cellsInduction of apoptosis with improved selectivity rsc.org
Xanthone DerivativesVarious cancer cellsActivation of caspase proteins mdpi.com

Membrane Integrity Disruption (In Vitro)

The disruption of cellular membrane integrity is another key mechanism through which antimicrobial and anticancer agents can exert their effects. The morpholine core, a central feature of the compounds of interest, has been associated with the breakdown of membrane integrity. openmedicinalchemistryjournal.com This disruption is a proposed mechanism for the antimicrobial power of certain morpholine-containing compounds. openmedicinalchemistryjournal.commdpi.com

For example, a study on novel benzimidazole (B57391) derivatives incorporating a morpholine moiety suggested that the antimicrobial activity could be attributed to the ability of the morpholine core to compromise membrane integrity. openmedicinalchemistryjournal.com While this study did not directly measure membrane disruption, it is a frequently cited mechanism for morpholine-containing antimicrobials.

In the context of antimicrobial peptides and other membrane-active agents, the disruption can lead to leakage of cellular contents and ultimately cell death. While specific data on this compound is not available, the established role of the morpholine group in membrane disruption in other molecular contexts suggests this could be a relevant mechanism of action. openmedicinalchemistryjournal.commdpi.com

Nucleic Acid and Protein Synthesis Inhibition (In Vitro)

The inhibition of essential cellular processes such as nucleic acid and protein synthesis is a well-established mechanism for many antimicrobial and anticancer drugs. psu.edu Research on compounds containing morpholine and imine functionalities suggests that they may also act through these pathways.

Some studies propose that the morpholine core can contribute to the inhibition of nucleic acid production in pathogens. openmedicinalchemistryjournal.com This is a potential mechanism for the antimicrobial activity observed in novel benzimidazole derivatives containing a morpholine scaffold. openmedicinalchemistryjournal.com

Furthermore, certain anticancer drugs exert their effects by inhibiting the synthesis of DNA or RNA. psu.edu This can occur through various interactions, including the cross-linking of DNA bases or the inactivation of enzymes crucial for these synthetic processes. psu.edu For instance, some anticancer agents with an imine or a related functional group have been shown to act as DNA alkylating agents, thereby interfering with DNA replication. psu.edu

The inhibition of protein synthesis is another critical target. For example, some antimicrobial compounds designed to inhibit bacterial ribosomes can inadvertently affect mitochondrial ribosomes in human cells due to structural similarities, which can lead to cytotoxic effects. openmedicinalchemistryjournal.com This highlights the complexity and potential for off-target effects when targeting protein synthesis.

The following table outlines the inhibitory activities of related compound classes on nucleic acid and protein synthesis.

Compound/Derivative ClassProposed MechanismTarget ProcessReference
Morpholine-containing benzimidazolesInhibition of nucleic acid productionNucleic Acid Synthesis openmedicinalchemistryjournal.com
Anticancer agents with imine/related groupsDNA alkylationDNA Replication psu.edu
Antimicrobial compoundsRibosome inhibitionProtein Synthesis openmedicinalchemistryjournal.com

Future Research Directions and Unexplored Avenues for Acetic Acid Morpholin 3 Imine

Development of Novel Synthetic Routes

Future research into the synthesis of Acetic acid morpholin-3-imine and its derivatives is poised to move beyond traditional methods, focusing on efficiency, stereoselectivity, and sustainability. A primary avenue for exploration is the development of catalytic asymmetric syntheses. Current multi-step syntheses can be inefficient; therefore, creating enantioselective routes to chiral morpholin-3-imine cores would be a significant advancement, allowing for the investigation of stereospecific biological activities.

Another promising direction is the application of flow chemistry. Continuous flow processes offer superior control over reaction parameters such as temperature and pressure, potentially leading to higher yields, improved purity, and enhanced safety, especially for exothermic reactions. This methodology is also highly scalable, bridging the gap between laboratory-scale synthesis and industrial production.

Furthermore, chemo-enzymatic methods present an opportunity to leverage the high selectivity of enzymes to avoid the use of protecting groups, thereby reducing the number of synthetic steps and minimizing waste. skpharmteco.com The exploration of novel starting materials, such as bio-based feedstocks, could also contribute to more sustainable synthetic pathways.

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic Asymmetric Synthesis Access to enantiomerically pure compounds, stereospecific biological evaluation.Development of novel chiral catalysts and ligands.
Flow Chemistry Improved yield and purity, enhanced safety, scalability.Optimization of reactor design and reaction conditions.
Chemo-enzymatic Methods High selectivity, reduced need for protecting groups, greener processes.Identification and engineering of suitable enzymes.
Microwave-Assisted Synthesis Rapid reaction times, potential for improved yields.Screening of reaction conditions and solvent systems.

Exploration of New Biological Targets and Therapeutic Applications

The morpholine (B109124) moiety is a privileged scaffold in medicinal chemistry, known to be a component of various bioactive molecules with anticancer, antibacterial, and antifungal properties. researchgate.net Future research should aim to systematically screen this compound against a wide array of biological targets to uncover novel therapeutic applications.

One unexplored area is its potential as a modulator of protein-protein interactions (PPIs). The rigid, heterocyclic structure of the morpholin-3-imine core could serve as a scaffold for designing inhibitors of specific PPIs implicated in diseases like cancer and neurodegenerative disorders. High-throughput screening campaigns against diverse enzyme families, such as kinases, proteases, and phosphatases, could also reveal unexpected inhibitory activities. For example, certain morpholine-containing compounds have been investigated as inhibitors of the mTOR protein, a key regulator of cell growth, suggesting a potential avenue for cancer therapy research. mdpi.com

Additionally, the imine functionality could be explored for its role in covalent inhibition, where the compound forms a permanent bond with its target protein. This can lead to highly potent and durable therapeutic effects. The potential for this compound and its analogues to act as nitric oxide (NO) donors, similar to sydnone (B8496669) imines, could also be investigated for applications in cardiovascular diseases. nih.gov

Potential Therapeutic AreaPossible Biological TargetsRationale
Oncology Kinases (e.g., mTOR, EGFR), Protein-Protein Interactions, DprE1. researchgate.netnih.govThe morpholine scaffold is present in many anticancer agents.
Infectious Diseases Bacterial cell wall synthesis enzymes, fungal enzymes.Morpholine derivatives have shown antibacterial and antifungal activity. researchgate.netmdpi.com
Neurological Disorders Neurotransmitter receptors, enzymes involved in neurodegeneration.The blood-brain barrier permeability of morpholine derivatives could be advantageous.
Cardiovascular Diseases Potential for Nitric Oxide (NO) release. nih.govImine-containing heterocycles can act as NO-donors, promoting vasodilation.

Advanced Computational Modeling for Structure-Function Elucidation

To accelerate the discovery of new applications for this compound, advanced computational modeling will be indispensable. Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes and affinities of the compound with various biological targets. nih.govresearchgate.net These in silico methods allow for the rapid screening of large virtual libraries of targets, prioritizing those with the highest predicted binding affinity for subsequent experimental validation.

MD simulations can provide detailed insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of the interaction and the key residues involved. mdpi.comnih.gov This information is crucial for elucidating the structure-activity relationship (SAR) and guiding the rational design of more potent and selective analogues.

Quantum mechanics (QM) calculations can be used to study the electronic properties of the morpholin-3-imine core, such as its reactivity and electrostatic potential. This can help in understanding the mechanism of action, especially if covalent bonding is involved. The integration of these computational approaches can create a powerful predictive framework to guide synthetic efforts and biological testing, saving significant time and resources.

Computational MethodApplication in ResearchExpected Outcome
Molecular Docking Virtual screening against protein target libraries.Identification of potential biological targets and prediction of binding modes. nih.gov
Molecular Dynamics (MD) Simulating the stability and dynamics of ligand-protein complexes.Elucidation of key interactions and conformational changes upon binding. mdpi.com
Quantum Mechanics (QM) Calculating electronic properties and reaction mechanisms.Understanding compound reactivity and optimizing electronic features for target binding.
ADME Prediction In silico prediction of absorption, distribution, metabolism, and excretion.Early assessment of drug-like properties to guide lead optimization. nih.gov

Integration with Green Chemistry Principles for Sustainable Production

Future development of this compound must incorporate the principles of green chemistry to ensure environmental sustainability. acs.orgacs.org A key focus will be on improving the atom economy of the synthesis, designing routes that maximize the incorporation of all reactant materials into the final product. acs.org This involves minimizing the use of stoichiometric reagents in favor of catalytic alternatives.

The selection of solvents is another critical aspect. Research should focus on replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. acs.org Ideally, solvent-free reaction conditions should be explored. mdpi.com Furthermore, designing synthetic routes that operate at ambient temperature and pressure would significantly reduce the energy consumption and environmental impact of the manufacturing process. acs.org

Green Chemistry PrincipleApplication to SynthesisGoal
Atom Economy Designing reactions that maximize reactant incorporation.Minimize waste by ensuring most atoms from reactants are in the product. acs.org
Safer Solvents & Auxiliaries Replacing hazardous solvents with water or bio-solvents; exploring solvent-free conditions.Reduce environmental impact and improve worker safety. acs.org
Design for Energy Efficiency Developing syntheses that run at ambient temperature and pressure.Lower energy consumption and associated carbon footprint. acs.org
Use of Renewable Feedstocks Sourcing starting materials from biological sources instead of petrochemicals.Enhance sustainability and reduce reliance on depleting resources. acs.orghnsincere.com
Reduce Derivatives Avoiding or minimizing the use of protecting groups through selective catalysis.Shorten synthetic routes and decrease waste generation. skpharmteco.com

Q & A

Q. Example Flux Comparison Table

ParameterWild-Type StrainEngineered Strain
Ethanol Uptake (mmol/gDW/h)5.13 ± 0.47.89 ± 0.6
Acetate Production5.26 ± 0.38.21 ± 0.5
Glucose Uptake0.26 ± 0.020.23 ± 0.03

Data from , Table 6.

Ethical and Methodological Rigor

Q. How should researchers address potential biases in patent-derived chemical data for this compound analogs?

  • Methodological Answer :
  • Source Verification : Cross-check patent claims (e.g., PubChem patents) with peer-reviewed synthesis protocols.
  • Independent Replication : Reproduce key reactions (e.g., cyclopropane ring formation) using non-proprietary reagents.
  • Conflict of Interest Disclosure : Declare industry funding or authorship ties in publications ().

Q. What validation protocols ensure reproducibility in chiral synthesis of morpholin-3-imine derivatives?

  • Methodological Answer :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects.
  • X-ray Crystallography : Resolve crystal structures for racemic mixtures.
  • Stereochemical Purity : ≥99% ee threshold for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.